molecular formula C12H17BrN4O2 B8194454 tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate

tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate

Cat. No.: B8194454
M. Wt: 329.19 g/mol
InChI Key: CLROWTYRNBCJQM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromopyrazine moiety: This step often involves nucleophilic substitution reactions where a bromopyrazine derivative is introduced to the azetidine ring.

    Protection of the amino group: The tert-butyl group is introduced to protect the amino group, ensuring stability during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the pyrazine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.

    Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution reactions: Products include various substituted pyrazine derivatives.

    Oxidation and reduction: Products include oxidized or reduced forms of the pyrazine ring.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]azetidine-1-carboxylate
  • tert-Butyl 3-[(6-bromopyridin-2-yl)oxy]azetidine-1-carboxylate
  • tert-Butyl 3-aminoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate is unique due to the presence of the bromopyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)15-10-5-14-4-9(13)16-10/h4-5,8H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLROWTYRNBCJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CN=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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